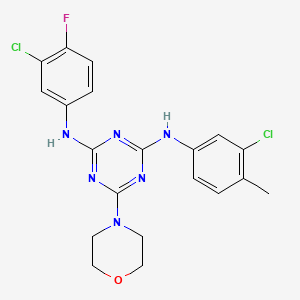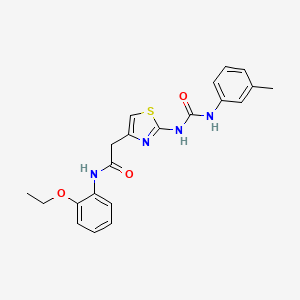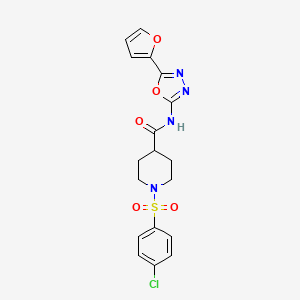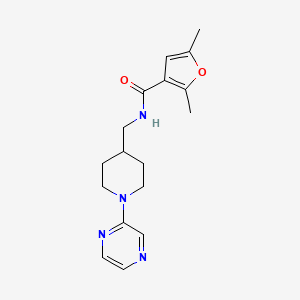![molecular formula C13H7ClF4O B2435023 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol CAS No. 1963448-86-3](/img/structure/B2435023.png)
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol” is an organic compound . It is a fluorinated building block . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) and its derivatives, which include “this compound”, has been reported in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation .Molecular Structure Analysis
The molecular formula of “this compound” is C7H4ClF3O . The molecular weight is 180.0997 .Chemical Reactions Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . The unique characteristics of the pyridine moiety also contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structure of Phosphazene Derivatives : Research by Allcock et al. (1991) in "Organometallics" focused on the synthesis of complexes involving fluoro and phenyl substituents, contributing to the understanding of molecular structures in this chemical domain (Allcock et al., 1991).
Polymer Science
- Novel Poly(arylene ether)s : Liaw et al. (2007) in "Polymer" synthesized novel bisfluoro monomers, including compounds with fluoro and phenyl components, leading to polymers with high molecular weight and thermal stability. This research highlights the potential of these compounds in developing advanced polymer materials (Liaw et al., 2007).
Crystallography
- Crystal Structures of Substituted Pyrazolines : Chopra et al. (2007) in "Acta Crystallographica Section C" explored the crystal structures of compounds with fluoro and phenoxyphenyl components, contributing to the understanding of molecular conformations and intermolecular interactions (Chopra et al., 2007).
Inhibitors and Medicinal Chemistry
- Protoporphyrinogen IX Oxidase Inhibitors : A study by Li et al. (2005) in "Acta Crystallographica Section C" examined the structures of molecules including chloro and fluoro phenyl components, which are significant in the context of enzyme inhibition and medicinal chemistry (Li et al., 2005).
High-Temperature Polymers
- High Glass-Transition Temperature Polymers : Huang et al. (2007) in "Macromolecules" developed novel arylene ether polymers using fluoro phenyl boronic acid. These polymers exhibited ultrahigh glass-transition temperatures, showcasing their potential for high-temperature applications (Huang et al., 2007).
Antibacterial Agents
- Synthesis of Antibacterial Compounds : Holla et al. (2003) in "Phosphorus, Sulfur, and Silicon and the Related Elements" explored the synthesis of compounds including fluoro and phenyl groups, aiming to develop new antibacterial agents (Holla et al., 2003).
Future Directions
Properties
IUPAC Name |
4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQQAVMAACKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B2434942.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)
![1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2434949.png)
![8-fluoro-3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434950.png)

![4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2434955.png)


![N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2434958.png)



